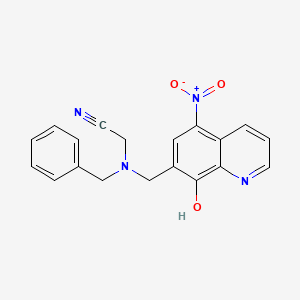
Metallo-|A-lactamase-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metallo-|A-lactamase-IN-5 is a compound designed to inhibit metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics by hydrolyzing their β-lactam ring. These enzymes are a significant concern in the fight against antibiotic resistance, particularly in Gram-negative bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of metallo-β-lactamase inhibitors, including Metallo-|A-lactamase-IN-5, involves various methodologies. These methods often include the formation of diazabicyclooctane (DBO), cyclic boronate, and dual-nature inhibitors . The synthetic routes typically involve multi-step reactions, including acylation, substitution, and cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of metallo-β-lactamase inhibitors requires scalable and cost-effective methods. The production process involves optimizing reaction conditions, such as temperature, pressure, and pH, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Metallo-|A-lactamase-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst concentration are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, which may exhibit different inhibitory activities against metallo-β-lactamases .
Wissenschaftliche Forschungsanwendungen
Metallo-|A-lactamase-IN-5 has several scientific research applications:
Wirkmechanismus
Metallo-|A-lactamase-IN-5 exerts its effects by binding to the active site of metallo-β-lactamases, which contain one or two zinc ions. The compound chelates the zinc ions, thereby inhibiting the enzyme’s ability to hydrolyze β-lactam antibiotics . This inhibition restores the efficacy of β-lactam antibiotics against resistant bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Vaborbactam: A cyclic boronate inhibitor.
Avibactam: A diazabicyclooctane inhibitor.
Aspergillomarasmin A: A natural product inhibitor
Uniqueness
Metallo-|A-lactamase-IN-5 is unique due to its dual-nature inhibition mechanism, which involves both chelation of zinc ions and interaction with the enzyme’s active site. This dual mechanism enhances its inhibitory potency and broadens its spectrum of activity against various metallo-β-lactamases .
Eigenschaften
Molekularformel |
C19H16N4O3 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2-[benzyl-[(8-hydroxy-5-nitroquinolin-7-yl)methyl]amino]acetonitrile |
InChI |
InChI=1S/C19H16N4O3/c20-8-10-22(12-14-5-2-1-3-6-14)13-15-11-17(23(25)26)16-7-4-9-21-18(16)19(15)24/h1-7,9,11,24H,10,12-13H2 |
InChI-Schlüssel |
CJFJGNGFFLNDIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC#N)CC2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



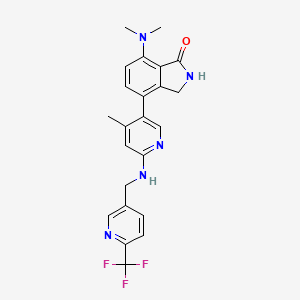
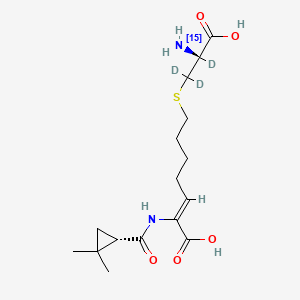
![3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12403328.png)
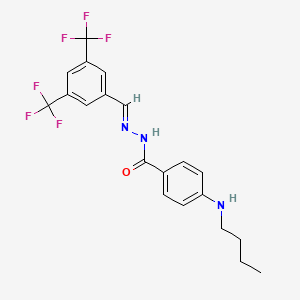
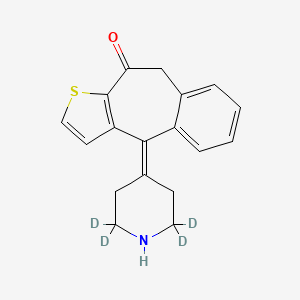
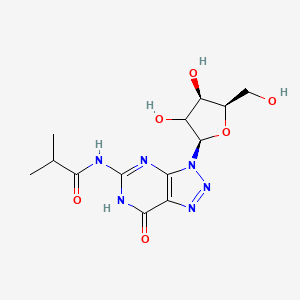
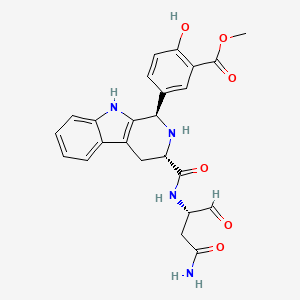
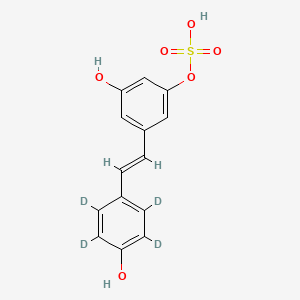

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403358.png)

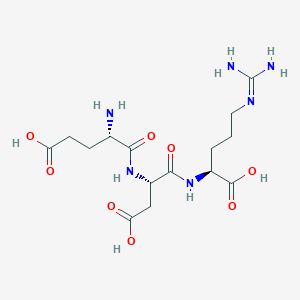
![[(2R)-1,1,2,3,3-Pentadeuterio-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12403382.png)
